1-(1H-indol-4-yl)propan-2-one

Description

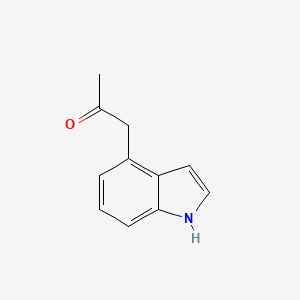

The indole (B1671886) scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. nih.goveverant.orgrjpn.org This has led to the development of numerous indole-containing pharmaceuticals with diverse therapeutic applications. nih.govpcbiochemres.com The indolyl propanone framework, a subset of indole derivatives, has garnered considerable attention for its potential in generating novel bioactive agents. nrfhh.com

Indole chemistry traces its origins to the mid-19th century with the investigation of the dye indigo. rjpn.orgpcbiochemres.com The indole structure itself, a bicyclic aromatic heterocycle with the formula C₈H₇N, was first synthesized by Adolf von Baeyer in 1866. mdpi.compcbiochemres.com This foundational work opened the door to a rich and complex field of study. The indole ring is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. mdpi.combhu.ac.in This reactivity, along with the ability to functionalize the nitrogen atom, provides a versatile platform for synthetic chemists to create a vast library of derivatives. chim.itbhu.ac.in

The significance of indole is deeply rooted in nature. The amino acid tryptophan, a fundamental building block of proteins, features an indole core. everant.orgacs.org Tryptophan also serves as the biosynthetic precursor to crucial biomolecules like the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.govnih.gov Furthermore, a vast number of alkaloids, which are naturally occurring compounds with significant physiological effects, are built upon an indole framework. everant.org This natural prevalence underscores the inherent biological relevance of the indole scaffold.

Within this broad context, the indolyl propanone structure represents a specific functionalization of the indole ring system. The propanone (acetone) moiety introduces a ketone functional group, which can participate in a variety of chemical reactions, further expanding the synthetic possibilities. smolecule.com The position of the propanone substituent on the indole ring, as in 1-(1H-indol-4-yl)propan-2-one, is a critical determinant of the molecule's chemical and biological properties.

The research interest in indolyl propanone scaffolds stems from the diverse biological activities exhibited by indole derivatives. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnrfhh.comresearchgate.net The specific structural motifs within these molecules are key to their function.

The ketone group in the propanone side chain is a key functional handle. It can act as a hydrogen bond acceptor and can be a site for further chemical modifications. For example, reduction of the ketone can yield an alcohol, while reactions at the alpha-carbon can lead to the introduction of new substituents. smolecule.com These modifications allow for the fine-tuning of the molecule's properties to enhance its interaction with specific biological targets.

Research in this area often involves the synthesis of a series of related compounds with systematic variations in their structure. For example, researchers might synthesize analogues of this compound with different substituents on the indole nitrogen or at other positions on the ring. researchgate.net These structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they help to identify the key structural features responsible for a compound's biological activity. bohrium.com

The exploration of indolyl propanone scaffolds is not limited to their biological activity. These compounds can also serve as versatile building blocks in organic synthesis for the construction of more complex heterocyclic systems, such as carbazoles. researchgate.net The reactivity of the indole nucleus and the propanone side chain allows for a range of cyclization reactions, leading to novel molecular architectures with potential applications in materials science and electronics. chim.it

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-(1H-indol-4-yl)propan-2-one |

InChI |

InChI=1S/C11H11NO/c1-8(13)7-9-3-2-4-11-10(9)5-6-12-11/h2-6,12H,7H2,1H3 |

InChI Key |

PKRKIYSIFUAKDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C2C=CNC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1h Indol 4 Yl Propan 2 One and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 1-(1H-indol-4-yl)propan-2-one, two primary disconnections are considered: one at the C4-position of the indole (B1671886) ring and the other involving the formation of the indole ring itself.

The primary retrosynthetic disconnection occurs between the indole C4-carbon and the methylene (B1212753) bridge of the propanone side chain. This strategy identifies 4-substituted indoles and a three-carbon synthon for the propanone moiety as key precursors.

Indole Precursors : Common starting points include commercially available but often expensive materials like 4-bromoindole (B15604) or indole-4-carboxylic acid. chimia.ch A more versatile precursor is 4-hydroxyindole (B18505), which can be synthesized from cyclohexane-1,3-dione derivatives. core.ac.uk Another strategic precursor is methyl 2-methyl-3-nitrobenzoate, which allows for the construction of the indole ring with a handle for further functionalization. chimia.ch

Propanone Moiety Precursors : The propanone side chain can be introduced using various reagents. A common method involves a reaction sequence starting with the introduction of an aldehyde group, followed by a Henry reaction with nitroethane, and a subsequent Nef reaction to yield the ketone. psu.edu

A second retrosynthetic approach involves building the indole ring from a pre-functionalized benzene (B151609) derivative. This often starts with an ortho-substituted aniline (B41778) or nitrobenzene (B124822) compound where the propanone side chain, or a precursor to it, is already attached. For example, an α-aryl ketone can be converted into an indole via its oxime derivative. nih.gov

When the synthesis starts from a substituted benzene derivative, the formation of the fused pyrrole (B145914) ring is a critical step. Several named reactions are applicable for constructing the indole nucleus. chimia.ch

Fischer Indole Synthesis : This classic method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While widely used, it may not be suitable for all substitution patterns.

Cadogan-Sundberg Reaction : This reaction involves the reductive cyclization of ortho-nitrostyrenes using trivalent phosphorus compounds like triethyl phosphite. chimia.ch Though effective, it often requires high temperatures and can produce byproducts. chimia.ch Modern modifications have sought to improve conditions.

Neber Rearrangement Route : A versatile approach starts from α-aryl ketones, which are converted to their corresponding oximes. nih.gov Treatment of the oxime with reagents like mesyl chloride followed by a base leads to an intermediate azirine, which thermally rearranges to form the indole. nih.gov

Palladium-Catalyzed Cyclization : The Larock indole synthesis is a powerful method involving the Pd-catalyzed coupling of substituted anilines, which can be adapted for 4-substituted indole synthesis. core.ac.uk

Organoselenium-Catalyzed C-H Amination : A modern and efficient method for indole synthesis involves the intramolecular C-H amination of substituted alkenes, catalyzed by organoselenium compounds, which proceeds under mild conditions. rsc.org

Table 1: Comparison of Selected Indole Ring Formation Strategies

| Method | Starting Materials | Key Reagents | General Characteristics |

|---|---|---|---|

| Cadogan-Sundberg | o-Nitrostyrenes | Triethyl phosphite | High temperatures (>150 °C), potential for byproducts. chimia.ch |

| Neber Route | α-Aryl ketones | MsCl, Et₃N, DBU | Complementary to Fischer synthesis, proceeds via an azirine intermediate. nih.gov |

| Larock Synthesis | Substituted Anilines | Palladium catalyst | Versatile for substituted indoles, involves transition-metal catalysis. core.ac.uk |

| Organoselenium Catalysis | Substituted Alkenes | Organoselenium catalyst | Mild reaction conditions, high yields. rsc.org |

Conventional and Optimized Synthetic Routes

Once the key precursors are identified or synthesized, they can be combined and elaborated through various routes to afford the final product. These routes can be categorized as conventional multi-step procedures or more modern, optimized protocols.

Attaching the propanone side chain to a pre-formed indole nucleus often requires a sequence of reactions. A well-established, facile five-step sequence has been reported for the synthesis of the analogous 1-(1H-indol-3-yl)propan-2-one, which can be adapted for the 4-substituted isomer. psu.edu

Formylation : Introduction of an aldehyde group onto the indole ring, typically at the desired position, using a Vilsmeier-Haack reaction.

Henry Reaction : A nitroaldol reaction between the indolyl aldehyde and nitroethane, catalyzed by a base like ammonium (B1175870) acetate, forms a nitroalkene. psu.edu

Dehydration : The intermediate nitroalkanol from the Henry reaction is dehydrated to form the corresponding nitroalkene. psu.edu

Modified Nef Reaction : The nitroalkene is converted to the ketone. A modified Nef reaction using iron powder and hydrochloric acid (Fe-HCl) has been shown to be effective for this transformation, converting the nitro group into a carbonyl. psu.eduscientific.net

Final Product : This sequence yields the target 1-(indolyl)propan-2-one structure. psu.edu

Catalysis offers pathways to synthesize indoles and their derivatives with higher efficiency and selectivity.

Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds. For instance, 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one has been synthesized via a Suzuki coupling between a substituted pyridine (B92270) and indole-4-boronic acid pinacol (B44631) ester, catalyzed by a palladium complex. nih.gov A similar strategy could be employed to couple an indole-4-boronic acid derivative with a suitable propanone-containing synthon.

Iridium-Catalyzed Annulation : Densely functionalized indoles can be assembled through iridium-catalyzed [3+2] annulation of naphthylamines and α-diazocarbonyl compounds, representing a cascade N-H insertion and intramolecular nucleophilic cyclization. nih.gov

Chiral Phosphoric Acid Catalysis : For enantioselective syntheses, chiral phosphoric acids have been used as catalysts to produce enantiopure indole derivatives, including indolylpropanones, in good yields. thieme-connect.com

Copper-Based Zeolite Catalysis : In reactions involving oxidation, such as the synthesis of niacin from 3-methyl-pyridine, Cu-based zeolite catalysts have demonstrated high performance under mild conditions with hydrogen peroxide as the oxidant. oaepublish.com Such catalytic systems could potentially be adapted for the oxidation of an alkyl side chain to a ketone.

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to significantly reduce reaction times, improve yields, and promote reactions that are difficult under conventional heating. tandfonline.comresearchgate.net

Accelerated Precursor Synthesis : The synthesis of key intermediates, such as 4-hydroxyindole, can be accelerated using microwave heating. actascientific.com For example, the deprotection of 1-tosyl-1H-indol-4-ol to 4-hydroxyindole using sodium hydroxide (B78521) and water was achieved in just 2 minutes at 90°C under microwave irradiation. actascientific.com

Domino Reactions : Microwave assistance is particularly effective for multi-component domino reactions. A three-component reaction involving 2-alkynylindoles, epichlorohydrin, and sodium azide (B81097) under microwave conditions efficiently produced complex annulated indole derivatives in a single step. beilstein-journals.org

Oxirane Formation and Ring Opening : In the synthesis of azole-containing indole analogs, the Corey-Chaykovsky reaction to form oxirane intermediates and their subsequent ring-opening were performed efficiently under microwave irradiation, leading to high yields of the desired products. researchgate.netresearchgate.net This methodology is relevant as a propanone can be derived from a suitably substituted epoxide.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Deprotection of 1-tosyl-1H-indol-4-ol | Typically requires several hours of reflux. | 2 minutes at 90°C, 70W. | actascientific.com |

| Three-Component Domino Reaction | 15 hours at 120°C (DMF), 50% yield. | 1.5 hours at 120°C (DMSO), 62% yield. | beilstein-journals.org |

| Corey-Chaykovsky Reaction (Oxirane formation) | Often requires long reaction times at low temperatures. | High yields achieved in short reaction times (e.g., 80°C, 50W). | researchgate.net |

Stereoselective and Enantioselective Synthesis

Achieving stereochemical control is paramount in the synthesis of chiral molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial as different enantiomers can exhibit distinct biological activities. wikipedia.org Key approaches include the use of chiral auxiliaries, which temporarily impart chirality to a substrate, and chiral catalysts, which create a chiral environment for a reaction. chiralpedia.comwikipedia.org

The asymmetric synthesis of chiral amines from propanone precursors is a well-established strategy. One prominent method involves the use of chiral sulfinamides, such as Ellman's auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide. psu.edu In a synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines, the corresponding indolyl-propan-2-one is condensed with the chiral auxiliary to form an enantiopure sulfinamide. psu.edu Subsequent reduction of the imine and removal of the auxiliary under mild acidic conditions yield the desired chiral amine with high enantiomeric excess (ee). psu.edu This approach has been successfully applied to produce various (R)-1-(1H-indol-3-yl)propan-2-amines with over 99% ee. psu.edu

Chiral catalysts are also instrumental in the enantioselective synthesis of related structures. Transition metal complexes featuring chiral ligands are widely used for asymmetric hydrogenations of ketones and imines. nih.govcore.ac.uk For instance, iridium complexes with chiral ligands have been shown to be highly effective for the asymmetric hydrogenation of β-secondary-amino ketones, achieving excellent yields and enantioselectivities (up to 99% ee). nih.gov Similarly, rhodium and ruthenium catalysts, such as those based on BINAP or Duanphos, are used for the enantioselective synthesis of chiral alcohols and amines from ketone precursors. nih.govcore.ac.uk Chiral phosphoric acids have also emerged as powerful organocatalysts for various asymmetric transformations, including reactions involving indole derivatives. mdpi.com

| Catalyst/Auxiliary Type | Reaction Type | Substrate Example | Product Example | Enantiomeric Excess (ee) | Reference |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Condensation / Reduction | 1-(1H-indol-3-yl)propan-2-one | (R)-1-(1H-indol-3-yl)propan-2-amine | >99% | psu.edu |

| Ir–(RC,SP,RC)-L6 Complex | Asymmetric Hydrogenation | N-Boc-3-(methylamino)-1-(2-thienyl)-1-propanone | (R)-N-Boc-3-(methylamino)-1-(2-thienyl)propan-1-ol | 99% | nih.gov |

| Rh-Duanphos Catalyst | Asymmetric Hydrogenation | β-Secondary-amino ketones | γ-Secondary-amino alcohols | 93-99% | nih.gov |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Naphthols and benzylic alcohols | Triarylmethanes | 90% | mdpi.com |

Kinetic resolution is a widely used method for separating racemic mixtures. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. wikipedia.org Enzymatic kinetic resolution, particularly using lipases, is a powerful and common approach. unimi.itmdpi.comsciforum.net

A pertinent example is the kinetic resolution of precursors for the β-blocker pindolol, which is structurally related to this compound. The key intermediate, racemic 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol, can be resolved using lipases. mdpi.comntnu.no In one study, the hydrolysis of the corresponding acetate, rac-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane, was catalyzed by lipase (B570770) from Pseudomonas fluorescens. unimi.it This reaction yielded (2S)-1-(1H-indol-4-yloxy)-3-chloro-2-propanol with 96% ee and the unreacted (2R)-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane with 97% ee. unimi.it The latter can then be hydrolyzed to provide the (R)-chlorohydrin, also in high enantiopurity. unimi.it

Another lipase, Candida antarctica Lipase B (CALB), is also effective in the kinetic resolution of this precursor through transesterification. mdpi.comntnu.no The efficiency of these resolutions is often high, providing access to both enantiomers which can be crucial for structure-activity relationship studies. sciforum.net

| Enzyme Source | Reaction Type | Substrate | Product(s) & Enantiomeric Excess (ee) | Reference |

| Pseudomonas fluorescens lipase | Hydrolysis | rac-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane | (S)-alcohol (96% ee) & (R)-acetate (97% ee) | unimi.it |

| Candida rugosa lipase | Hydrolysis | (2R)-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane | (R)-1-(1H-indol-4-yloxy)-3-chloro-2-propanol (97% ee) | unimi.it |

| Candida antarctica Lipase B (CALB) | Transesterification | rac-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol | (R)-alcohol (92% ee) & (S)-ester (81% ee) | mdpi.com |

Derivatization Strategies for Functionalization

Derivatization is a key strategy for modifying the properties of a lead compound. For indole-containing molecules like this compound, functionalization can occur at several positions, most notably on the indole nitrogen or the propanone side chain. frontiersin.org

The nitrogen atom of the indole ring is a common site for functionalization. N-alkylation and N-arylation reactions are frequently employed to introduce a variety of substituents, which can significantly alter the molecule's biological profile. mdpi.comnih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the N-arylation of indoles with aryl halides and triflates. organic-chemistry.orgorganic-chemistry.org These methods often utilize bulky, electron-rich phosphine (B1218219) ligands to facilitate the reaction under relatively mild conditions. organic-chemistry.org Copper-catalyzed methods, like the Ullmann condensation, are also widely used and can be promoted by various ligands, including L-proline and metformin. mdpi.comnih.gov These reactions tolerate a range of functional groups, making them versatile for late-stage functionalization. For instance, N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH). nih.gov The introduction of an isopropyl group at the indole 1-position has been noted to potentially improve metabolic stability. vulcanchem.com

The propanone side chain offers multiple handles for chemical modification. The ketone carbonyl group can be transformed into other functionalities, and the adjacent α-carbon can be functionalized.

A primary transformation of the ketone is reductive amination, which converts the carbonyl group into an amine. organic-chemistry.org This can be performed in a one-pot reaction using an amine source, such as ammonium formate, and a reducing agent. researchgate.net This method is used to synthesize a variety of primary, secondary, and tertiary amines. For example, chiral 1-(1H-indol-3-yl)propan-2-amines are synthesized from the corresponding ketone, demonstrating a direct conversion of the propanone moiety into a valuable chiral amine. psu.eduscientific.net

Other modifications include the reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165). smolecule.com The α-carbon of the ketone can also be a site for functionalization. For example, α-bromination can be achieved, and the resulting α-halo ketone can be used in subsequent substitution or coupling reactions. frontiersin.org

Chemical Reactivity and Transformation Studies of 1 1h Indol 4 Yl Propan 2 One Derivatives

Nucleophilic and Electrophilic Reactivity of the Propanone Carbonyl

The propanone side chain of 1-(1H-indol-4-yl)propan-2-one features a carbonyl group and adjacent α-carbons, which are primary sites for both nucleophilic and electrophilic reactions.

Nucleophilic Addition: The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to carbonyl chemistry and is analogous to that observed in other ketones. libretexts.org The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org The reactivity of the carbonyl can be influenced by steric hindrance and the electronic properties of the attached indole (B1671886) ring. libretexts.orgstackexchange.com

Common nucleophilic addition reactions applicable to the propanone carbonyl are summarized in the table below.

| Reaction Type | Reagent(s) | Expected Product |

| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1-(1H-indol-4-yl)propan-2-ol |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary alcohol |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) | 2-cyano-1-(1H-indol-4-yl)propan-2-ol |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkene |

| Imine/Enamine Formation | Primary/Secondary amines (RNH₂/R₂NH) | Imine or Enamine |

Electrophilic Reactivity at α-Carbon: The protons on the carbons alpha to the carbonyl group (the C1 methylene (B1212753) and C3 methyl protons) are acidic and can be removed by a base to form an enolate ion. This enolate is a potent nucleophile and can react with various electrophiles, primarily at the C1 position due to lesser steric hindrance.

| Reaction Type | Reagent(s) | Expected Product |

| Halogenation | Br₂ in acetic acid | 1-bromo-1-(1H-indol-4-yl)propan-2-one |

| Alkylation | Base (e.g., LDA), then alkyl halide (R-X) | 1-alkyl-1-(1H-indol-4-yl)propan-2-one |

| Aldol (B89426) Addition | Aldehyde/Ketone, base or acid catalyst | β-hydroxy ketone |

Reactivity of the Indole Nucleus (e.g., C-H Alkylation)

The indole ring system is electron-rich, making it highly reactive towards electrophiles. bhu.ac.in The site of electrophilic attack is governed by the ability of the ring to stabilize the resulting cationic intermediate (arenium ion). For the indole nucleus, the C3 position is overwhelmingly the most nucleophilic and reactive site, a factor that is 10¹³ times more reactive than benzene (B151609). wikipedia.org If the C3 position is occupied, electrophilic substitution typically occurs at the C2 position, and subsequently at positions on the benzene ring, such as C5 or C6. bhu.ac.inresearchgate.net

In this compound, the C3 position is unsubstituted and therefore remains the primary site for electrophilic substitution. The propanone substituent at C4 is weakly deactivating and may sterically hinder attack at C5, further favoring substitution at other positions.

The following table outlines expected electrophilic substitution reactions on the indole nucleus.

| Reaction Type | Reagent(s) | Major Product (Expected) |

| Halogenation | N-Bromosuccinimide (NBS) | 3-bromo-1-(1H-indol-4-yl)propan-2-one |

| Nitration | Nitric acid/Sulfuric acid (HNO₃/H₂SO₄) | 3-nitro-1-(1H-indol-4-yl)propan-2-one |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), Lewis acid (e.g., AlCl₃) | 3-acyl-1-(1H-indol-4-yl)propan-2-one |

| Mannich Reaction | Formaldehyde, Dimethylamine (CH₂O, HNMe₂) | 3-((dimethylamino)methyl)-1-(1H-indol-4-yl)propan-2-one |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-formyl-1-(1H-indol-4-yl)propan-2-one |

Furthermore, the N-H proton of the indole is acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions. researchgate.net This provides another avenue for functionalization, separate from the reactivity of the carbon framework.

Cyclization and Heterocyclic Ring Formation Reactions

The structure of this compound, with a ketone-containing side chain positioned on the benzene portion of the indole, is a precursor for the synthesis of fused polycyclic heterocyclic systems, particularly isomers of carbolines. These reactions typically involve an initial reaction at the ketone followed by an intramolecular electrophilic substitution onto an activated position of the indole ring.

One of the most well-known cyclization methods for indoles is the Pictet-Spengler reaction, which traditionally synthesizes tetrahydro-β-carbolines from tryptamines. nih.gov An analogous reaction involving this compound could theoretically lead to different carboline isomers. For example, conversion of the ketone to an amine, followed by reaction with an aldehyde and subsequent cyclization onto the C3 or C5 position of the indole ring, could generate novel heterocyclic scaffolds.

Plausible cyclization pathways to form fused ring systems are outlined below.

| Target Ring System | Proposed Reaction Sequence | Key Intermediate |

| Pyrido[4,3-b]indole (γ-Carboline) derivative | 1. Reductive amination of the ketone. 2. Reaction with an aldehyde/ketone to form an iminium ion. 3. Intramolecular electrophilic attack at C5. | Iminium ion intermediate |

| Fused Pyrrole (B145914) Ring | 1. Reaction of the ketone with a reagent like tosylmethyl isocyanide (TosMIC). 2. Intramolecular cyclization involving the indole C5 position. | Isocyanide-derived intermediate |

| Fused Furan Ring (e.g., Furo[3,4-d]indole) | 1. α-Halogenation of the ketone. 2. Intramolecular O-alkylation using the indole N-H after deprotonation. | α-halo ketone intermediate |

The synthesis of γ-carbolines, in particular, is an area of significant interest due to their biological activities. beilstein-journals.org The strategic placement of the propanone group at the C4 position provides a unique starting point for constructing these and other complex heterocyclic structures through intramolecular cyclization. google.comacs.org

Oxidation and Reduction Pathways of the Indole and Ketone Moieties

Reduction: The two primary functional groups, the ketone and the indole double bonds, can undergo reduction under different conditions.

Ketone Reduction: The carbonyl group is readily reduced to a secondary alcohol, 1-(1H-indol-4-yl)propan-2-ol, using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For complete deoxygenation to form 4-propyl-1H-indole, harsher conditions are required, such as those used in the Wolff-Kishner (hydrazine, base, high temperature) or Clemmensen (zinc amalgam, HCl) reductions.

Indole Ring Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) under forcing conditions can reduce the pyrrole part of the indole ring to yield an indoline (B122111) derivative.

Oxidation: The indole nucleus is generally more susceptible to oxidation than the ketone moiety.

Indole Ring Oxidation: The electron-rich indole ring is sensitive to oxidizing agents. Depending on the reagent and conditions, oxidation can lead to a variety of products. For instance, reaction with reagents like N-bromosuccinimide in the presence of water can lead to the formation of oxindole (B195798) derivatives. Stronger oxidizing agents (e.g., ozone, potassium permanganate) can lead to cleavage of the pyrrole ring.

Ketone Oxidation: The ketone is relatively resistant to oxidation. However, under specific conditions, such as the Baeyer-Villiger oxidation (using a peroxy acid like m-CPBA), the ketone can be converted into an ester, 1-(1H-indol-4-yl)ethyl acetate.

The table below summarizes the primary oxidation and reduction pathways.

| Moiety | Transformation | Reagent(s) | Expected Product |

| Ketone | Reduction to Alcohol | NaBH₄ | 1-(1H-indol-4-yl)propan-2-ol |

| Ketone | Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | 4-propyl-1H-indole |

| Ketone | Baeyer-Villiger Oxidation | m-CPBA | 1-(1H-indol-4-yl)ethyl acetate |

| Indole Ring | Reduction to Indoline | H₂, Pd/C (forcing conditions) | 1-(2,3-dihydro-1H-indol-4-yl)propan-2-one |

| Indole Ring | Oxidation to Oxindole | NBS, H₂O | 4-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one |

Advanced Spectroscopic and Structural Characterization of 1 1h Indol 4 Yl Propan 2 One Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For indole-containing compounds, it provides detailed information about the chemical environment of each proton and carbon atom.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of atoms present, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of complex molecules like 1-(1H-indol-4-yl)propan-2-one. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, which would be used to confirm the connectivity within the propan-2-one side chain (i.e., the methylene (B1212753) protons to the methyl protons) and within the aromatic system of the indole (B1671886) ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the substitution pattern. For this compound, HMBC would show a key correlation between the methylene protons of the side chain and the C4 and C5 carbons of the indole ring, definitively placing the substituent at the 4-position. nih.gov

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is critical for determining the molecule's conformation. beilstein-journals.orgmdpi.com For instance, NOESY experiments can reveal through-space interactions between the protons of the side chain and the protons on the indole ring, helping to define the preferred orientation of the propan-2-one group relative to the indole core. nih.govbeilstein-journals.org

Table 1: Representative 2D-NMR Correlations for Structural Elucidation of an Indole Analogue

| Experiment | Correlating Nuclei | Information Provided |

|---|---|---|

| COSY | ¹H – ¹H | Identifies adjacent protons (e.g., H5-H6, H6-H7 on the indole ring). |

| HSQC | ¹H – ¹³C (¹J) | Links protons to their directly attached carbons. |

| HMBC | ¹H – ¹³C (²J, ³J) | Confirms connectivity across multiple bonds, such as linking the side chain to the indole C4 position. |

| NOESY | ¹H – ¹H (spatial) | Determines which protons are close in space, revealing conformational preferences. mdpi.com |

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard. nih.gov The technique relies on comparing the integral of a specific analyte signal to the integral of a signal from an internal standard of known concentration and high purity. nih.govox.ac.uk

The purity of a synthesized batch of this compound can be accurately determined using qNMR. A carefully weighed amount of an internal standard (e.g., maleic anhydride (B1165640) or 3,4,5-trimethoxybenzaldehyde) is added to a precisely weighed sample of the compound. nih.gov By ensuring long relaxation delays and selecting non-overlapping signals for both the analyte and the standard, the molar ratio can be calculated, and thus the purity of the analyte can be determined with high precision. acs.orgacs.org

This method is also invaluable for reaction monitoring. By taking aliquots from a reaction mixture over time and performing qNMR analysis, chemists can track the consumption of starting materials and the formation of products, allowing for precise optimization of reaction conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. nih.gov It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the unambiguous determination of its molecular formula. For this compound, the expected molecular formula is C₁₁H₁₁NO. HRMS would provide an exact mass measurement that corresponds to this formula, distinguishing it from other potential formulas with the same nominal mass.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. nih.gov The molecular ion of this compound would be subjected to collision-induced dissociation, causing it to break apart in a predictable manner. The analysis of the resulting fragment ions helps to piece together the molecular structure. libretexts.orgyoutube.com

Table 2: Predicted HRMS Fragmentation Pattern for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Structural Significance |

|---|---|---|

| 173.0840 | [M+H]⁺ | Molecular ion peak confirming the molecular weight. |

| 130.0657 | [M - C₂H₃O]⁺ | Loss of the acetyl group (CH₃CO), a characteristic α-cleavage for ketones. youtube.com |

| 116.0497 | [M - C₃H₅O]⁺ | Cleavage of the entire propanone side chain. |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids. dntb.gov.ua This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of atoms in the crystal lattice. The resulting electron density map allows for the determination of bond lengths, bond angles, and torsional angles with very high precision.

For an analogue of this compound, X-ray crystallography would confirm the connectivity and substitution pattern of the molecule in its solid state. It would also reveal important information about intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential π-stacking between the aromatic rings of adjacent molecules in the crystal lattice. If a chiral analogue were synthesized, X-ray crystallography using anomalous dispersion could be used to determine its absolute configuration unambiguously.

Table 3: Illustrative Crystallographic Data for a Hypothetical Indole Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1002.1 |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. nih.gov These techniques are complementary and are used for rapid identification and quality control. usamvcluj.ro Each functional group in a molecule absorbs infrared radiation or scatters light at a characteristic frequency.

For this compound, the FT-IR and Raman spectra would display characteristic peaks corresponding to its key structural features. researchgate.net The presence and position of these bands can confirm the successful synthesis of the target molecule. researchgate.net The "fingerprint region" (typically below 1500 cm⁻¹) is particularly rich in complex vibrations and is unique to each molecule, making it excellent for confirming the identity of a sample against a known standard. spectroscopyonline.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | ~3400 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Ketone C=O | Stretching | ~1715 |

| Aromatic C=C | Stretching | 1600-1450 |

Computational and Theoretical Investigations of 1 1h Indol 4 Yl Propan 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and energy. mdpi.com DFT, particularly with functionals like B3LYP and basis sets such as 6-311G, has become a standard for achieving a balance between accuracy and computational cost in studying organic molecules. mdpi.comacs.org

The electronic structure of 1-(1H-indol-4-yl)propan-2-one is characterized by the aromatic indole (B1671886) ring system and the electron-withdrawing carbonyl group. DFT calculations can determine its optimized molecular geometry, including bond lengths and angles, by finding the minimum energy conformation on the potential energy surface. mdpi.com From this optimized structure, various energetic properties and global reactivity descriptors can be calculated, which are crucial for predicting the molecule's chemical behavior. mdpi.comresearchgate.net These descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.com Hardness and softness are related to the HOMO-LUMO gap and indicate the molecule's resistance to change in its electron distribution. mdpi.comresearchgate.net A lower hardness value suggests higher reactivity. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| Energy Gap | ΔE | 4.95 |

| Chemical Hardness | η | 2.475 |

| Chemical Softness | S | 0.404 |

| Electronegativity | χ | 3.675 |

| Electrophilicity Index | ω | 2.72 |

Note: The values in this table are representative examples derived from typical DFT calculations for similar aromatic ketones and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.comacs.orgresearchgate.net The MEP map displays different potential values in a color-coded scheme, where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). acs.orgyoutube.com

For this compound, the MEP map would reveal a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. mdpi.comacs.org This site represents the primary center for electrophilic interactions. Conversely, a region of positive potential (blue) would be located around the indole N-H proton, making it a likely site for nucleophilic interactions or hydrogen bond donation. researchgate.net The aromatic ring system would show a distribution of relatively neutral (green) to slightly negative potential, characteristic of π-electron systems.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comrsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

In this compound, the HOMO is expected to be predominantly localized on the electron-rich indole ring, indicating that this part of the molecule is the primary site for donating electrons in a reaction (nucleophilicity). The LUMO, in contrast, would likely be distributed over the carbonyl group and the adjacent carbons of the propanone chain, highlighting its role as the electron-accepting site (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the propanone side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. researchgate.net This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape. The topology of the conformational potential energy landscape (PEL) is determined by intramolecular factors, such as steric repulsion and hydrogen bonds, as well as interactions with the surrounding environment. chemrxiv.org

Key dihedral angles, particularly those defining the orientation of the propanone side chain relative to the indole ring, are systematically varied to map the energy landscape. researchgate.net For similar structures like pindolol, computational studies have shown that the most stable conformers are often those with an extended side chain, which minimizes steric hindrance. researchgate.net However, folded conformations, potentially stabilized by weak intramolecular hydrogen bonds (e.g., between the carbonyl oxygen and a proton on the indole ring), can also represent local energy minima. researchgate.netnih.gov The free energy landscape provides a map of these different conformational states, with low-energy basins corresponding to the most stable and probable structures. nih.govbiorxiv.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often in a simulated solvent environment, to trace its trajectory and conformational changes. nih.gov

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms from their initial positions over the course of the simulation. nih.gov A stable RMSD value over time suggests that the molecule has reached a stable conformational equilibrium. MD simulations can reveal how the molecule flexes, how the side chain rotates, and how it interacts with solvent molecules, providing a more realistic picture of its behavior in a biological context. nih.govnih.gov

Molecular Docking Studies for Protein-Ligand Interaction Mechanisms (non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein's active site. plos.orgresearchgate.net This method is instrumental in structure-based drug design for understanding interaction mechanisms and predicting binding affinity. mdpi.commdpi.com For this compound, docking studies can be performed against various non-clinical protein targets to explore its potential as an inhibitor or modulator.

The process involves placing the ligand in multiple positions and orientations within the protein's binding pocket and scoring each pose based on a scoring function. nih.gov This function estimates the binding free energy, with lower energy scores (more negative values) indicating more favorable binding. mdpi.comresearchgate.net Analysis of the top-ranked poses reveals specific non-covalent interactions, such as:

Hydrogen bonds: The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Hydrophobic interactions: The aromatic indole ring and the methyl group of the propanone chain can engage in hydrophobic interactions with nonpolar residues in the binding site.

π-π stacking: The indole ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These studies can generate hypotheses about how the molecule achieves its effect and guide the design of more potent analogues. nih.gov

Table 2: Example Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value | Interacting Protein Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -7.8 | - |

| Hydrogen Bonds | 2 | ASP-145 (with indole N-H), LYS-89 (with carbonyl O) |

| Hydrophobic Interactions | 4 | LEU-25, VAL-70, ILE-130, ALA-143 |

| π-π Stacking | 1 | PHE-88 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used extensively in chemistry and biology to correlate the structural or physicochemical properties of compounds with their biological activities or properties. wikipedia.orgjocpr.com These mathematical models are crucial in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanisms of action. nih.govnih.gov In the context of indole derivatives, QSAR studies have been applied to a wide range of biological activities, providing insights that could be extrapolated to understand the potential behavior of this compound.

QSAR models are developed by establishing a mathematical relationship between a set of predictor variables (molecular descriptors) and a response variable (biological activity). wikipedia.org A typical QSAR model can be represented by the equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

Validation of these models is critical to ensure their reliability, robustness, and predictive performance. wikipedia.org

While specific QSAR models for this compound are not extensively detailed in the literature, numerous studies on the broader class of indole derivatives highlight the utility of this approach. For instance, a QSAR study on 52 indole derivatives for their antifungal activity against Candida albicans employed Density Functional Theory (DFT) to calculate quantum descriptors. tandfonline.com The resulting model demonstrated a good correlation between the compounds' structural features and their antifungal activity. tandfonline.com

The study identified several key molecular descriptors that influence the antifungal activity. The relationship revealed that the activity is negatively correlated with descriptors GATS8p, R7e+, and G2e, and positively correlated with HATS3p, MATS5e, and RDF045. tandfonline.com This implies that increasing the values of the first set of descriptors decreases biological activity, while increasing the values of the second set enhances it. tandfonline.com

| Descriptor | Coefficient Sign | Influence on Activity | Descriptor Type (General Class) |

|---|---|---|---|

| GATS8p | Negative | Decrease | 2D Autocorrelation (Geary) |

| R7e+ | Negative | Decrease | GETAWAY Descriptors |

| G2e | Negative | Decrease | 3D-MoRSE Descriptors |

| HATS3p | Positive | Increase | GETAWAY Descriptors |

| MATS5e | Positive | Increase | 2D Autocorrelation (Moran) |

| RDF045 | Positive | Increase | Radial Distribution Function |

Other QSAR studies have been successfully applied to indole derivatives for various therapeutic targets. These include the development of 3D-QSAR models for antiamyloidogenic agents targeting Alzheimer's disease, pharmacophore models for compounds against Chagas Disease, and models to predict the inhibitory activity of indole-based compounds against SARS CoV 3CLpro. proceedings.sciencenih.govmdpi.com

| Biological Target/Activity | Model Type | Key Statistical Parameters | Source |

|---|---|---|---|

| Antifungal (Candida albicans) | MLR (Multiple Linear Regression) | R² = 0.7884, Q² = 0.68663 | tandfonline.com |

| Antiamyloidogenic (Alzheimer's) | Atom-based 3D-QSAR | q² = 0.596, r²ext = 0.695 | mdpi.com |

| SARS CoV 3CLpro Inhibition | CORAL software-based QSAR | Validated models developed using Index of Ideality of Correlation (IIC). | nih.gov |

| Anti-Trypanosoma cruzi (Chagas Disease) | Pharmacophore and 3D-QSAR | Models developed to understand structure-activity relationships. | proceedings.science |

These examples demonstrate the power of QSAR/QSPR modeling to provide mechanistic insights into how the structural features of indole derivatives, such as this compound, can be modulated to achieve desired biological or physical properties.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for the theoretical elucidation of reaction mechanisms, offering insights into reaction pathways, transition states, and the stability of intermediates that are often difficult to obtain through experimental methods alone. For the synthesis of indole derivatives, including this compound, these theoretical investigations can rationalize reaction outcomes, predict regioselectivity, and guide the development of new, more efficient synthetic routes. wikimedia.org

A prominent example of such a theoretical study involves the exploration of the copper-catalyzed synthesis of indoles from N-aryl enaminones using density-functional theory (DFT) computations. wikimedia.org This study provides a detailed mechanistic pathway that can serve as a model for understanding related indole syntheses. The investigation revealed a multi-step process:

Initial Deprotonation : The catalyst binds to the substrate following the deprotonation of the enaminone. wikimedia.org

Carbanion Formation : The catalyst significantly increases the acidity of the carbon atom adjacent to the ketone, facilitating its deprotonation to form a carbanion. wikimedia.org

Cyclization (Rate-Determining Step) : The formed carbanion attacks the aryl group, leading to the C-C bond formation that closes the heterocyclic ring. This step was identified as the rate-determining step of the reaction. wikimedia.org

Hydride Transfer : A rapid hydride transfer to the catalyst completes the synthesis of the indole ring. wikimedia.org

The study also investigated alternative pathways, such as single-electron transfer or cyclization without prior deprotonation, and found them to be kinetically or thermodynamically inaccessible, thereby reinforcing the proposed mechanism. wikimedia.org

| Step | Description | Significance |

|---|---|---|

| 1 | Deprotonation of enaminone and catalyst binding | Initiates the catalytic cycle |

| 2 | Deprotonation of the carbon alpha to the ketone | Forms the key carbanion intermediate |

| 3 | Intramolecular C-C bond formation (cyclization) | Rate-determining step; forms the indole ring structure |

| 4 | Hydride transfer to the catalyst | Final, rapid step to yield the indole product |

Another classic and widely used method for indole synthesis is the Fischer indole synthesis. orientjchem.org Theoretical studies on this reaction can elucidate the mechanism, which involves the acid-catalyzed rearrangement of an arylhydrazone. Computational modeling can map the energy landscape of the key steps, including tautomerization, the nih.govnih.gov-sigmatropic rearrangement, rearomatization, and the final cyclization with the elimination of ammonia (B1221849). A theoretical study of the Fischer indole cyclization of 1-(4-benzoylphenyl)propan-1-one, a compound structurally related to the core of this compound, confirmed the formation of the corresponding indole derivative in high yield. orientjchem.org

Furthermore, computational approaches have been used to rationalize the regioselectivity in other indole syntheses. For the formation of indoles from ethene-1,1-diamines, two distinct pathways were proposed, differing in the initial site of electrophilic iodine attachment. mdpi.com Theoretical models can help determine which pathway is energetically more favorable and better explains the observed product distribution based on the electronic nature of the substituents. mdpi.com Such computational explorations are invaluable for understanding and predicting the outcomes of complex organic reactions.

Biological and Biochemical Interaction Mechanisms of Indolyl Propanone Derivatives

Mechanistic Studies of Enzyme Modulation and Inhibition

Indolyl propanone derivatives have been the subject of mechanistic studies to understand their effects on various enzymes. These investigations have revealed inhibitory activities against key enzymes such as Phospholipase A2alpha and Lanosterol 14α-demethylase.

Phospholipase A2alpha (cPLA₂α)

A series of 1-indol-1-yl-3-phenoxypropan-2-one derivatives have been synthesized and identified as potent inhibitors of human cytosolic phospholipase A2alpha (cPLA₂α). The inhibitory activity of these compounds was evaluated using a vesicle assay with isolated cPLA₂α and in cellular assays with intact human platelets. One of the most potent inhibitors identified is 3-methylhydrogen 1-[3-(4-decyloxyphenoxy)-2-oxopropyl]indole-3,5-dicarboxylate, which demonstrated an IC₅₀ value of 4.3 nM against the isolated enzyme.

Further studies on related compounds, such as 1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid, have shown that these indolyl propanone derivatives can also act as dual inhibitors of both cPLA₂α and fatty acid amide hydrolase (FAAH). This dual inhibition is attributed to the common structural features shared by these two enzymes.

Lanosterol 14α-demethylase (CYP51)

Lanosterol 14α-demethylase is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. Inhibition of this enzyme is a key mechanism for many antifungal drugs. While direct inhibitory data for 1-(1H-indol-4-yl)propan-2-one on Lanosterol 14α-demethylase is not extensively documented in the reviewed literature, the broader class of indole (B1671886) derivatives has been investigated as inhibitors of this enzyme. The development of antifungal agents often involves targeting CYP51, and various non-azole inhibitors containing different heterocyclic scaffolds have been explored. The mechanism of inhibition typically involves the coordination of a nitrogen atom within the heterocyclic structure to the heme iron atom in the enzyme's active site, thereby blocking the binding of the natural substrate, lanosterol. This disruption of ergosterol synthesis leads to increased fungal cell membrane permeability and ultimately inhibits fungal growth.

Ligand-Receptor Binding Affinity Profiling in in vitro Systems

The interaction of indolyl propanone derivatives with various receptors has been a subject of in vitro binding affinity studies. These investigations have particularly focused on adrenoceptors and neurotransmitter receptors.

Adrenoceptors

Derivatives of 1-(1H-indol-4-yloxy)-propan-2-ol, which share a structural similarity to this compound, have been synthesized and evaluated for their binding affinity to α₁-, α₂-, and β₁-adrenoceptors. These compounds have shown the ability to bind to these receptors, suggesting a potential role as adrenergic antagonists. The affinity of these compounds for β-adrenoceptors has been measured by their ability to inhibit the binding of radioligands, such as [¹²⁵I]iodopindolol, to rat cortical and cerebellar membranes. Some of the most potent compounds in these series have exhibited Kᵢ values in the low nanomolar range (2-5 nM).

The following table summarizes the binding affinities of selected indol-4-yloxy-propanolamine derivatives for β-adrenoceptors.

| Compound | Target | Kᵢ (nM) |

| Derivative 1 | β-adrenoceptors | 2.5 |

| Derivative 2 | β-adrenoceptors | 3.8 |

| Derivative 3 | β-adrenoceptors | 4.2 |

Neurotransmitter Receptors

The indole nucleus is a common scaffold in ligands for various neurotransmitter receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors. While specific binding data for this compound is limited, related indole derivatives have been extensively studied. For instance, a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols have been investigated as monoamine reuptake inhibitors, targeting norepinephrine (B1679862) and serotonin transporters. One compound from this series demonstrated an IC₅₀ value of 4 nM for the norepinephrine transporter with 86-fold selectivity over the serotonin transporter.

Furthermore, other indole-containing compounds have been shown to bind to various serotonin receptor subtypes (5-HT₁ₐ, 5-HT₂ₐ, etc.) and dopamine D₂ receptors with varying affinities. The interaction with these receptors is often a key aspect of their pharmacological profile.

Cellular Pathway Investigations in in vitro Cell Models

The effects of indolyl propanone derivatives on cellular pathways have been explored in various in vitro cell models, with a focus on understanding their mechanisms of cytotoxicity, cellular uptake, and metabolic fate.

Cytotoxicity Mechanisms

The cytotoxic effects of certain indole derivatives have been linked to the induction of apoptosis. For example, a derivative of 1-(1H-benzimidazol-1-yl)propan-2-one has been shown to induce apoptosis in cancer cell lines. The pro-apoptotic activity of such compounds is often investigated through assays that measure annexin (B1180172) V binding, mitochondrial membrane potential disruption, and caspase activation. While the anticancer activity of a wide range of indole derivatives is mediated by various mechanisms, including apoptosis induction and inhibition of key cellular proteins like tubulin and protein kinases, the specific cytotoxic mechanisms of this compound are not yet fully elucidated.

Cellular Uptake and Metabolic Fate

The cellular uptake of indole derivatives can occur through various mechanisms, including passive diffusion and transporter-mediated processes. The physicochemical properties of the compounds, such as lipophilicity, play a significant role in their ability to cross cell membranes. Nanotechnology formulations are being explored to enhance the cellular uptake and targeted delivery of indole-based antitumor agents, thereby improving their efficacy and reducing side effects.

The metabolic fate of indolyl propanone derivatives is an important area of investigation to understand their biotransformation and clearance. In vitro metabolism studies using liver microsomes or hepatocytes can provide insights into the metabolic pathways, which may include oxidation, reduction, and conjugation reactions. For instance, studies on synthetic cannabinoid receptor agonists with indole structures have shown that these compounds can be rapidly metabolized in vitro. However, specific data on the cellular uptake and metabolic fate of this compound are not extensively available in the reviewed literature.

Structure-Interaction Relationship (SIR) Elucidation through Analog Synthesis

The synthesis of analogs and the study of their structure-interaction relationships (SIR) are crucial for understanding how chemical modifications influence the biological activity of indolyl propanone derivatives.

Systematic structural modifications of the 1-indol-1-yl-propan-2-one scaffold have provided valuable insights into the requirements for potent inhibition of enzymes like cPLA₂α. For example, in the series of 1-indol-1-yl-3-phenoxypropan-2-one inhibitors of cPLA₂α, variations in the substituents on the indole ring and the phenoxy group have been shown to significantly impact inhibitory potency. The introduction of specific substituents at the 3 and 5 positions of the indole ring, as seen in 3-methylhydrogen 1-[3-(4-decyloxyphenoxy)-2-oxopropyl]indole-3,5-dicarboxylate, led to a highly potent inhibitor.

In another example, the structure-activity relationships of a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as monoamine reuptake inhibitors were explored. This study investigated the effects of substitutions on both the phenyl group and the indole moiety to enhance potency towards the norepinephrine transporter and selectivity over the serotonin transporter. These studies are essential for the rational design of more potent and selective compounds.

Pre-clinical in vitro and in vivo (non-human animal models) Investigations focused on Mechanistic Research

Pre-clinical studies, both in vitro and in vivo, are fundamental for elucidating the mechanisms of action of indolyl propanone derivatives.

In Vitro Mechanistic Studies

Pre-clinical in vitro studies often involve the use of isolated enzymes, cell cultures, and tissue preparations to investigate the molecular mechanisms of a compound's activity. For indolyl propanone derivatives, in vitro assays have been instrumental in identifying their inhibitory effects on enzymes like cPLA₂α and their binding affinities for various receptors. These studies provide a controlled environment to dissect the direct interactions between the compounds and their biological targets.

In Vivo (non-human animal models) Mechanistic Research

In vivo studies in non-human animal models are essential to understand the physiological effects and mechanisms of action of a compound in a whole organism. For instance, animal models of inflammation are used to evaluate the anti-inflammatory potential of compounds that inhibit enzymes like cPLA₂α. In these models, the administration of the test compound can be followed by the measurement of inflammatory markers and histological analysis of tissues to understand the in vivo mechanism.

Similarly, animal models of neurological disorders are employed to investigate the effects of compounds that interact with neurotransmitter systems. For example, the in vivo effects of an indole derivative, NC009-1, were studied in a mouse model of Parkinson's disease. The study found that the compound could ameliorate motor deficits and reduce neuroinflammation and oxidative stress, providing insights into its neuroprotective mechanisms. These pre-clinical in vivo studies are a critical step in the drug development process, bridging the gap between in vitro findings and potential clinical applications.

Advanced Analytical Methodologies for Research on 1 1h Indol 4 Yl Propan 2 One

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantitative Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. amazonaws.com The development of a robust HPLC method for 1-(1H-indol-4-yl)propan-2-one is crucial for assessing its purity in synthesized batches and for conducting quantitative studies. A typical method development process involves the systematic optimization of several chromatographic parameters to achieve the desired separation. amazonaws.com

Key aspects of HPLC method development for this compound would include the selection of an appropriate stationary phase, such as a C18 column, which is well-suited for the separation of moderately polar compounds. nih.govnih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, would be optimized to achieve a suitable retention time and peak shape. nih.govresearchgate.net Other parameters to be optimized include the flow rate, column temperature, and detection wavelength, which for an indole-containing compound would likely be in the UV range of 220-280 nm. nih.gov

Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. amazonaws.comresearchgate.net Validation parameters include specificity, linearity, range, accuracy, precision, and robustness. amazonaws.commdpi.com

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. mdpi.com

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A linear relationship is typically established by analyzing a series of standards of known concentrations. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined by recovery studies. nih.gov

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) for a series of measurements. mdpi.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov

Below is a table summarizing hypothetical validation data for an HPLC method developed for the quantification of this compound.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | R² ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | - |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (Intra-day RSD) | ≤ 1.5% | ≤ 2.0% |

| Precision (Inter-day RSD) | ≤ 1.8% | ≤ 2.0% |

| Limit of Detection (LOD) (µg/mL) | 0.1 | - |

| Limit of Quantification (LOQ) (µg/mL) | 0.3 | - |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. nih.gov This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates the use of instrumentation capable of handling higher backpressures. nih.gov

For the analysis of this compound, the application of UPLC can offer several advantages. The enhanced resolution allows for the separation of the target compound from closely related impurities or potential degradation products with greater efficiency. This is particularly beneficial in stability studies and in the analysis of complex research matrices. The increased sensitivity of UPLC is advantageous for the detection and quantification of low levels of the compound, which is crucial in pharmacokinetic and metabolic studies. nih.gov

The primary benefit of UPLC is the significant reduction in analysis time, often by a factor of five to ten compared to HPLC, without compromising the quality of the separation. nih.gov This high-throughput capability is invaluable in research settings where a large number of samples need to be analyzed.

The following table provides a hypothetical comparison of the performance of a conventional HPLC method and a UPLC method for the analysis of this compound.

| Parameter | HPLC | UPLC |

| Column Particle Size | 5 µm | 1.7 µm |

| Run Time | 15 min | 3 min |

| Peak Width | 10 sec | 2 sec |

| Resolution | 1.8 | 2.5 |

| Sensitivity (Signal-to-Noise) | 150 | 450 |

Capillary Electrophoresis (CE) and Related Techniques for Chiral and Micro-scale Separations

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov While this compound is a neutral molecule, CE can still be employed for its analysis through a mode known as Micellar Electrokinetic Chromatography (MEKC). springernature.com In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudostationary phase, allowing for the separation of neutral compounds. springernature.com

A key advantage of CE is its extremely high separation efficiency, often exceeding that of HPLC and UPLC. nih.gov Furthermore, CE requires very small sample volumes (in the nanoliter range) and generates minimal waste, making it a "green" analytical technique. mdpi.com

While this compound itself is not chiral, if chiral metabolites were to be investigated, CE would be an excellent technique for their separation. nih.gov This is achieved by adding a chiral selector, such as a cyclodextrin, to the running buffer. springernature.com The chiral selector forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling their separation. nih.gov

The principles of CE make it particularly well-suited for micro-scale separations, such as the analysis of single cells or other samples with limited availability.

Coupled Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification and Trace Analysis in Research Matrices

The coupling of separation techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of compounds in complex matrices. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for metabolite identification and trace analysis of this compound. nih.govnih.gov

In metabolite identification studies, a biological sample (e.g., plasma, urine, or liver microsomes) is analyzed by LC-MS/MS. youtube.com The mass spectrometer is operated in a way that it first measures the mass-to-charge ratio (m/z) of the parent compound and any potential metabolites. Subsequently, these ions are fragmented, and the m/z of the resulting fragment ions are measured. youtube.com This fragmentation pattern provides a structural fingerprint of the molecule, which can be used to elucidate the structure of unknown metabolites. sciex.com For example, common metabolic transformations such as hydroxylation or glucuronidation can be identified by the characteristic mass shifts they produce. researchgate.net

For trace analysis, the high sensitivity and selectivity of MS techniques are paramount. gcms.cz Techniques such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used to detect and quantify very low levels of this compound in complex biological matrices with high specificity. nih.gov This is crucial for pharmacokinetic studies where the concentration of the compound may be very low. nih.gov

GC-MS can also be employed for the analysis of this compound, particularly if it is volatile or can be derivatized to increase its volatility. nih.gov GC-MS often provides excellent chromatographic resolution and is highly sensitive for trace analysis. gcms.cz

Below is a hypothetical data table summarizing the mass spectrometric data for this compound and a potential hydroxylated metabolite.

| Compound | Parent Ion (m/z) | Key Fragment Ions (m/z) | Proposed Metabolic Reaction |

| This compound | 174.08 | 131.06, 103.05, 77.04 | - |

| Hydroxy-1-(1H-indol-4-yl)propan-2-one | 190.08 | 147.06, 119.05, 91.05 | Hydroxylation |

Role of 1 1h Indol 4 Yl Propan 2 One As a Key Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Indole (B1671886) Derivatives

The utility of 1-(1H-indol-4-yl)propan-2-one as a starting material lies in the reactivity of both its indole nucleus and its ketone functional group. This dual reactivity allows for the construction of intricate, poly-substituted, and fused indole structures that are often targets in drug discovery programs. openmedicinalchemistryjournal.comresearchgate.net

The indole N-H can be alkylated, acylated, or arylated, while the electron-rich ring can undergo electrophilic substitution, although the position is dictated by the existing substituent. More significantly, the ketone moiety of the propanone side chain is a versatile functional group that can participate in a wide range of C-C and C-N bond-forming reactions. These reactions include, but are not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations, which serve to build out the molecular framework.

For instance, multicomponent reactions, which involve the combination of three or more reactants in a single step, are a powerful strategy for rapidly building molecular complexity. nih.gov An intermediate like this compound is an ideal candidate for such reactions, where the ketone can condense with other components to form larger, fused heterocyclic systems appended to the indole core. nih.gov This approach allows for the efficient synthesis of diverse libraries of complex indole-based molecules for biological screening.

| Derivative Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Poly-substituted Indoles | Sequential functionalization of the indole ring and side chain | Receptor Agonists/Antagonists openmedicinalchemistryjournal.com |

| Fused Indole Systems (e.g., Carbazoles, Beta-carbolines) | Intramolecular cyclization reactions involving the side chain | Anticancer Agents, CNS-active drugs |

| Bis(indolyl)methanes | Condensation of the indole nucleus with aldehydes/ketones | Antimicrobial and Antiviral Agents openmedicinalchemistryjournal.com |

| Benzo[f]indole Derivatives | Multicomponent reaction with naphthoquinones and other reagents nih.gov | Bioactive materials, Dyes nih.gov |

Building Block for Other Heterocyclic Systems

Beyond elaborating the indole scaffold itself, this compound serves as a valuable building block for synthesizing entirely different heterocyclic rings that are covalently linked to the indole moiety. indole-building-block.comnih.gov The propanone side chain is the key reactive site for these transformations.

Standard organic reactions can be employed to construct five- or six-membered heterocyclic rings from the ketone. For example:

Pyrazoles: Condensation of the ketone with hydrazine (B178648) or substituted hydrazines.

Isoxazoles: Reaction with hydroxylamine (B1172632) followed by cyclization.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, involving reaction with an alpha-haloketone and a source of sulfur (e.g., thioamide).

Imidazoles: The Radziszewski synthesis or related methods, where the ketone can be a component in a reaction with an aldehyde, ammonia (B1221849), and another carbonyl compound. mdpi.com

These synthetic routes produce novel molecular architectures where an indole unit is appended to another pharmacologically relevant heterocycle. This molecular hybridization is a common strategy in medicinal chemistry to create dual-action drugs or to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

| Target Heterocycle | Key Reagent(s) | General Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) | Condensation/Cyclization |

| Thiazole | α-Haloketone, Thioamide | Hantzsch Synthesis |

| Imidazole | Aldehyde, Ammonia | Condensation/Cyclization mdpi.com |

| Pyrimidine | Urea, Guanidine, or Amidine | Condensation/Cyclization |

| Oxazole | α-Hydroxyketone, Formamide | Robinson-Gabriel Synthesis |

Stereoselective Synthesis of Chiral Amines from Propanone Precursors

Chiral amines are ubiquitous structural motifs in pharmaceuticals and natural products, with approximately 40-45% of small-molecule drugs containing this functional group. nih.gov The development of efficient methods for their enantioselective synthesis is a central goal of modern organic chemistry. acs.org The propanone side chain of this compound contains a prochiral ketone, making it an ideal precursor for the stereoselective synthesis of the corresponding chiral amine, 1-(1H-indol-4-yl)propan-2-amine.

The most direct and powerful method for this transformation is asymmetric reductive amination. This can be achieved via the asymmetric hydrogenation of a prochiral imine, which is formed in situ from the ketone. nih.gov The process involves two key steps:

Imine Formation: The ketone is condensed with an amine source, typically ammonia or benzylamine, to form a C=N double bond (an imine or a related enamine).